5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes fluorophenyl, hydroxy, methoxyphenyl, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be achieved through a series of organic reactions. One common method involves the photoredox-catalyzed cascade annulation of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides . This reaction typically occurs at ambient temperature and yields a variety of benzothiophenes and benzoselenophenes in moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane (DCM) or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could produce various alcohol derivatives.
Scientific Research Applications
5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C25H22FNO3 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxyphenyl)-1-(2-phenylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H22FNO3/c1-30-19-13-11-18(12-14-19)22-23(20-9-5-6-10-21(20)26)27(25(29)24(22)28)16-15-17-7-3-2-4-8-17/h2-14,23,28H,15-16H2,1H3 |
InChI Key |
AAQLLTUMNPPBCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3F)CCC4=CC=CC=C4)O |
Origin of Product |
United States |
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